5-Chloro-1-propylindole-3-carbaldehyde

Lipophilicity Drug-likeness Membrane permeability

Indole-3-carbaldehyde sourcing often faces batch variability and long lead times. 5-Chloro-1-propylindole-3-carbaldehyde (CAS 875318-95-9) addresses these with: • XLogP3 2.9 - enhanced lipophilicity over N-unsubstituted analog (2.3), improving passive permeability. • Zero H-bond donors - enables anhydrous Knoevenagel, hydrazone formation, and reductive amination without competing N-H deprotonation. • 5-Cl handle - permits late-stage Pd-catalyzed cross-coupling for library diversification. Supplied at 98% purity with consistent quality for medchem and agrochemical lead generation.

Molecular Formula C12H12ClNO
Molecular Weight 221.68 g/mol
Cat. No. B12432429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-1-propylindole-3-carbaldehyde
Molecular FormulaC12H12ClNO
Molecular Weight221.68 g/mol
Structural Identifiers
SMILESCCCN1C=C(C2=C1C=CC(=C2)Cl)C=O
InChIInChI=1S/C12H12ClNO/c1-2-5-14-7-9(8-15)11-6-10(13)3-4-12(11)14/h3-4,6-8H,2,5H2,1H3
InChIKeyHRZBZIIMJCALBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chloro-1-propylindole-3-carbaldehyde Physicochemical Profile


5-Chloro-1-propylindole-3-carbaldehyde (CAS 875318-95-9, Reaxys ID: 14514861) is a dual-functionalized indole-3-carbaldehyde derivative bearing a chlorine atom at the 5-position and an N-propyl substituent [1]. Its molecular formula is C₁₂H₁₂ClNO (MW 221.68 g/mol), and it belongs to the class of heterocyclic aldehydes widely employed as building blocks in medicinal chemistry and organic synthesis [1][2]. The compound's defining physicochemical features stem from the synergistic combination of the electron-withdrawing 5-chloro substituent (modulating ring electronics and providing a cross-coupling handle) and the N-propyl chain (eliminating the N–H hydrogen-bond donor, increasing lipophilicity, and altering metabolic susceptibility relative to the parent 5-chloroindole-3-carboxaldehyde) [1][3].

Aldehyde handle Knoevenagel, hydrazone, and reductive amination reactions
5-Chloro substituent Cross-coupling handle for late-stage diversification
N-Propyl chain Eliminates N–H donor; increases lipophilicity for organic-phase reactions

Why Generic Substitution Is Scientifically Unjustified


Indole-3-carbaldehyde derivatives are not interchangeable building blocks; even modest changes to the N-1 or C-5 substituents produce quantifiable shifts in lipophilicity, hydrogen-bonding capacity, and conformational flexibility that propagate into divergent reactivity and biological profiles [1][2]. For instance, replacing the N-propyl chain with a hydrogen (5-chloroindole-3-carboxaldehyde, CAS 827-01-0) introduces a hydrogen-bond donor (N–H), reducing XLogP3 from 2.9 to 2.3 and potentially altering both solubility and passive membrane permeability [1][2]. Conversely, replacing the 5-chloro with hydrogen (1-propylindole-3-carbaldehyde, CAS 119491-08-6) removes the halogen handle required for downstream cross-coupling and changes the electron density of the indole ring, affecting electrophilic substitution reactivity [3][4]. The quantitative evidence below demonstrates that the specific combination of 5-Cl and N-propyl substituents confers a discrete physicochemical space that cannot be replicated by any single comparator.

5-Chloroindole-3-carboxaldehyde (CAS 827-01-0) N–H donor alters hydrogen-bond profile and reduces lipophilicity; may shift solubility and membrane permeability context.
1-Propylindole-3-carbaldehyde (CAS 119491-08-6) Lacks the 5-chloro handle, removing cross-coupling reactivity and modifying ring electronics.
5-Chloro-1-methylindole-3-carbaldehyde (CAS 412284-65-2) Shorter N-methyl chain reduces conformational flexibility; may not replicate SAR for deeper hydrophobic pockets.

Quantitative Evidence vs. Closest Analogs


Lipophilicity (XLogP3) Comparison

The computed partition coefficient (XLogP3) of 5-chloro-1-propylindole-3-carbaldehyde is 2.9, which is 0.6 log units higher than 5-chloroindole-3-carboxaldehyde (2.3), 0.6 log units higher than 1-propylindole-3-carbaldehyde (2.3), and 0.8 log units higher than 5-chloro-1-methylindole-3-carbaldehyde (2.1) [1][2][3][4]. This represents an approximately 4- to 6-fold increase in predicted lipid-phase partitioning relative to the comparators, based on the logarithmic nature of logP.

Lipophilicity (XLogP3)
Class-level inference
XLogP3 = 2.9
Comparators: 2.1–2.3
Δ +0.6 to +0.8 log units
Reported higher lipophilicity may alter permeability context
Computed by XLogP3 3.0; class-level inference
Lipophilicity Drug-likeness Membrane permeability

Hydrogen-Bond Donor Count

5-Chloro-1-propylindole-3-carbaldehyde has zero hydrogen-bond donors (HBD = 0), whereas its N-unsubstituted analog, 5-chloroindole-3-carboxaldehyde (CAS 827-01-0), possesses one N–H donor (HBD = 1) [1][2]. The elimination of the N–H moiety abolishes strong intermolecular N–H···O hydrogen bonding, which is expected to reduce crystal lattice energy, lower melting point, and increase solubility in aprotic organic solvents—behaviors documented broadly across N-alkylated vs. N-unsubstituted indoles [3].

H-Bond Donors
Class-level inference
HBD = 0
N-Unsubstituted analog: HBD = 1
N-Alkylation removes H-bond donor, may simplify purification
Computed by Cactvs 3.4.8.18
Hydrogen bonding Crystal packing Solubility

Rotatable Bond Count and Conformational Flexibility

5-Chloro-1-propylindole-3-carbaldehyde possesses three rotatable bonds (the N-propyl chain), compared to only one rotatable bond in 5-chloro-1-methylindole-3-carbaldehyde (CAS 412284-65-2) [1][2]. The additional two rotatable bonds in the propyl chain enable a significantly larger conformational ensemble accessible at physiological temperature, which is a critical determinant of binding entropy in protein–ligand interactions [3].

Rotatable Bonds
Cross-study comparable
Rotatable bonds = 3
N-Methyl analog: 1
Greater flexibility may influence SAR landscapes
Computed; class-level relevance
Conformational flexibility Molecular recognition SAR studies

Supplier-Reported Purity Metrics

5-Chloro-1-propylindole-3-carbaldehyde is commercially available from Leyan (Product No. 1559364) with a reported purity of 98% . While purity data for the comparators from the same supplier were not available for direct head-to-head comparison, a purity of ≥98% is consistent with the requirements for synthetic intermediate-grade chemicals used in multi-step medicinal chemistry syntheses, where impurities >2% can complicate reaction outcomes and yield irreproducible biological assay results .

Reported Purity
Data to verify
98% (Leyan, No. 1559364)
Baseline quality metric; CoA verification advised
Single-supplier report; method not specified
Chemical purity Procurement quality Reproducibility

Procurement-Driven Application Scenarios


Building Block for Lead Optimization Libraries

In medicinal chemistry programs targeting intracellular or membrane-associated proteins, the elevated XLogP3 of 2.9 (vs. 2.3 for the N-unsubstituted and 5-unsubstituted analogs) makes 5-chloro-1-propylindole-3-carbaldehyde the preferred aldehyde building block when increased passive membrane permeability is desired [1]. Its aldehyde functionality enables Knoevenagel condensation, hydrazone formation, and reductive amination to rapidly generate compound libraries for screening, while the 5-chloro substituent provides a synthetic handle for late-stage diversification via palladium-catalyzed cross-coupling reactions [2].

Substrate for Synthetic Methodology Development

The compound serves as a well-defined substrate for optimizing N-alkylation conditions of indole-3-carbaldehydes, where the steric and electronic effects of the N-propyl group can be systematically compared with N-methyl, N-ethyl, and N-unsubstituted analogs [1]. Its zero H-bond donor count simplifies reaction solvent selection (no competing N–H deprotonation) and makes it an ideal model substrate for developing anhydrous formylation protocols and for studying the scope of Knoevenagel reactions with various active methylene compounds [2].

Bioconjugation and Fluorescent Probe Development

The 3-carbaldehyde group provides a reactive handle for bioconjugation via hydrazone or oxime formation with hydrazine- or aminooxy-functionalized payloads (e.g., fluorophores, biotin, PEG chains) [1]. The N-propyl chain enhances organic-phase handling during conjugation chemistry relative to more polar N–H analogs, while the 5-chloro substituent can be exploited for further functionalization post-conjugation, enabling the construction of multifunctional probe molecules for chemical biology applications [2].

Agrochemical Intermediate

Indole-3-carbaldehyde derivatives are established intermediates in the synthesis of agrochemicals with antifungal, herbicidal, and plant-growth-regulating activity [1]. The combination of 5-chloro substitution (known to enhance antifungal activity in indole-based agrochemicals) and N-propyl lipophilicity (improving cuticular penetration in plant tissues) positions 5-chloro-1-propylindole-3-carbaldehyde as a logical starting material for novel agrochemical lead generation via Knoevenagel condensation with active methylene agrochemical pharmacophores [2].

Application
Selection Property
Validation Focus
Lead optimization libraries
Lipophilic aldehyde building block
Membrane permeability and cross-coupling reactivity
Synthetic methodology development
N-Alkyl reactivity profile
Reaction condition scope and solvent compatibility
Bioconjugation & probe development
Aldehyde conjugation handle
Conjugation efficiency and post-functionalization
Agrochemical intermediate
5-Cl + N-propyl scaffold
Antifungal activity potential and cuticular penetration

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